molecular formula C31H22BrN3O6 B15011727 4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate

4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate

Cat. No.: B15011727
M. Wt: 612.4 g/mol
InChI Key: UXJMXOAEECDOFO-MLGUNKCSSA-N
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Description

4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, hydrazone linkages, and brominated benzoate groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of the hydrazone intermediate, followed by the coupling of this intermediate with 3-bromobenzoic acid derivatives under specific reaction conditions. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C31H22BrN3O6

Molecular Weight

612.4 g/mol

IUPAC Name

[4-[(E)-[[(E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C31H22BrN3O6/c32-24-8-4-7-23(17-24)31(38)41-25-12-9-20(10-13-25)18-33-35-30(37)26(34-29(36)22-5-2-1-3-6-22)15-21-11-14-27-28(16-21)40-19-39-27/h1-18H,19H2,(H,34,36)(H,35,37)/b26-15+,33-18+

InChI Key

UXJMXOAEECDOFO-MLGUNKCSSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)Br)/NC(=O)C5=CC=CC=C5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)Br)NC(=O)C5=CC=CC=C5

Origin of Product

United States

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